LY117018

Catalog No.
S533902
CAS No.
63676-25-5
M.F
C27H25NO4S
M. Wt
459.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY117018

CAS Number

63676-25-5

Product Name

LY117018

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C27H25NO4S

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C27H25NO4S/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28/h3-12,17,29-30H,1-2,13-16H2

InChI Key

JLERVPBPJHKRBJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl 4-(2-(1-pyrrolidinyl)ethoxy) phenyl ketone, Lilly 117018, LY 117018, LY 139478, LY-117018, LY-139478, LY117018

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

The exact mass of the compound Lilly 117018 is 459.15043 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY117018 (CAS 63676-25-5) is a highly potent, non-steroidal selective estrogen receptor modulator (SERM) and a direct structural analog of raloxifene. In commercial procurement and assay design, it is primarily utilized as a high-affinity benchmark compound for estrogen receptor (ER) binding studies, osteopenia modeling, and endothelial apoptosis assays [1]. Unlike endogenous estrogens or first-generation anti-estrogens, LY117018 provides a stable, predictable profile of mixed agonistic and antagonistic effects across different tissues. This makes it an essential reference standard for evaluating novel SERMs, characterizing ER-mediated signal transduction, and validating in vivo models of postmenopausal osteoporosis where reproducible baseline data is critical [2].

Substituting LY117018 with first-generation SERMs like tamoxifen or endogenous ligands like 17beta-estradiol severely compromises assay reproducibility and model validity. Tamoxifen exhibits significantly lower ER binding affinity and distinct cross-resistance profiles in breast cancer xenografts, failing to replicate the specific raloxifene-like pathway activation required for modern SERM benchmarking [1]. Furthermore, while 17beta-estradiol acts as a universal agonist, LY117018 demonstrates tissue-selective action—such as maintaining bone mineral density without stimulating uterine tissue—which is critical for validating osteopenia models or screening concurrent anabolic agents [2]. Using generic alternatives eliminates the precise pharmacological baseline necessary for differentiating next-generation SERMs in commercial and academic screening workflows.

Assay Sensitivity: Superior Estrogen Receptor Binding Affinity vs. Tamoxifen

In competitive binding and functional assays, LY117018 demonstrates approximately 100-fold higher affinity for the estrogen receptor compared to the first-generation anti-estrogen tamoxifen[1]. This superior binding profile allows for lower effective concentrations in vitro, ensuring a highly sensitive and reproducible baseline when screening novel ER ligands.

Evidence DimensionRelative ER Binding Affinity
Target Compound DataLY117018 (High affinity, equal to estradiol in specific cell lines)
Comparator Or BaselineTamoxifen (~100x lower affinity)
Quantified Difference100-fold higher binding affinity
ConditionsIn vitro competitive binding and t-PA activation assays in MCF-7 and ES-1 cell lines

Procuring LY117018 ensures a high-sensitivity, low-concentration positive control for ER binding assays, minimizing off-target effects seen with higher doses of older anti-estrogens.

In Vivo Model Reproducibility: Standardized Bone Mass Maintenance in Preclinical Osteopenia

When utilized in 6-month-old ovariectomized (OVX) rat models, LY117018 (3 mg/kg/day) effectively halts estrogen-deficiency bone loss without restoring bone mass to SHAM levels [1]. This specific plateau effect creates a stable, standardized osteopenic baseline, which is essential for accurately quantifying the additive anabolic effects of co-administered therapeutics like PTH(1-34).

Evidence DimensionBone Mineral Density (BMD) Maintenance
Target Compound DataLY117018 (Maintains BMD above OVX controls, below SHAM)
Comparator Or BaselineUntreated OVX Baseline (Continuous bone loss)
Quantified DifferenceStabilizes bone loss to provide a fixed osteopenic baseline for combinatorial testing
Conditions6-month-old OVX rat model, 12-week oral gavage treatment (3 mg/kg/day)

Provides a reliable, non-uterine-stimulating antiresorptive control necessary for validating the efficacy of new bone-building drugs in preclinical commercial workflows.

Pathway-Specific Control: Selective Activation of ERK1/2 in Endothelial Apoptosis Models

LY117018 protects vascular endothelial cells from oxidative stress-induced apoptosis at a concentration of 10 nM by selectively increasing ERK1/2 phosphorylation, without enhancing p38, JNK, or Akt [1]. In contrast, endogenous 17beta-estradiol exerts anti-apoptotic effects at 1 nM through broader receptor engagement, making LY117018 a superior tool for isolating SERM-specific, non-genomic vascular pathways.

Evidence DimensionAnti-apoptotic pathway activation and effective concentration
Target Compound DataLY117018 (10 nM, selective ERK1/2 activation)
Comparator Or Baseline17beta-estradiol (1 nM, broad activation)
Quantified DifferenceDistinct concentration threshold and selective kinase pathway engagement
ConditionsBovine carotid artery endothelial cells exposed to H2O2

Allows researchers to procure a highly specific positive control for isolating non-genomic SERM cardiovascular effects from classical estrogenic responses.

Screening Benchmark: Distinct Cross-Resistance Profiling in Tamoxifen-Stimulated Xenografts

In tamoxifen-stimulated MCF-7 breast cancer xenograft models, LY117018 demonstrates partial cross-resistance, resulting in measurable tumor growth compared to newer SERMs like Arzoxifene (LY353381), which completely inhibit E2-stimulated growth [1]. This well-characterized resistance profile makes LY117018 an indispensable benchmark for stratifying the efficacy of next-generation oncology candidates.

Evidence DimensionTumor Growth Inhibition in Tamoxifen-Resistant Models
Target Compound DataLY117018 (Partial cross-resistance, permits some tumor growth)
Comparator Or BaselineArzoxifene (Complete inhibition of E2-stimulated growth)
Quantified DifferenceDifferentiable resistance profile in established xenografts
ConditionsMCF-7:Tam and T47D:E2 breast cancer xenograft models in vivo

Essential for oncology procurement, providing a known first/second-generation SERM resistance baseline to validate the superiority of novel drug candidates.

Preclinical Osteoporosis and Bone Metabolism Modeling

LY117018 is the standard antiresorptive control in ovariectomized (OVX) rodent models. By stabilizing bone mineral density without inducing uterine hypertrophy, it provides a clean baseline to evaluate the efficacy of new anabolic agents (such as PTH analogs) [1].

Next-Generation SERM Screening and Benchmarking

Procured as a high-affinity reference standard in competitive binding assays, LY117018 allows developers to accurately quantify the relative ER alpha/beta selectivity and potency of novel synthetic ligands against a well-characterized raloxifene analog [2].

Vascular Endothelial Protection Assays

In cardiovascular research, LY117018 is utilized to selectively trigger the ERK1/2 signaling pathway in in vitro models of oxidative stress, isolating SERM-mediated protective effects from classical genomic estrogen responses [3].

Breast Cancer Resistance Profiling

Employed in tamoxifen-stimulated xenograft models, LY117018 serves as a critical benchmark for mapping cross-resistance pathways, helping developers differentiate the mechanistic profiles of new oncology candidates against established SERMs [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

459.15042945 Da

Monoisotopic Mass

459.15042945 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9FQT7VSR3V

MeSH Pharmacological Classification

Estrogen Antagonists

Other CAS

63676-25-5

Wikipedia

LY 117018

Dates

Last modified: 02-18-2024
1: Wutzl A, Gruber R, Brozek W, Hofbauer G, Lernbass I, Brosch S, Pietschmann P.
Mechanisms involved in the inhibition of osteoclast generation by the benzothiophene SERM LY117018. Wien Klin Wochenschr. 2010 Nov;122(21-22):626-32. doi: 10.1007/s00508-010-1469-z. Epub 2010 Oct 15. PubMed PMID: 20938747.
2: Dinda S, Sanchez A, Moudgil VK. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells. Horm Mol Biol Clin Investig. 2010 Aug 1;2(1):211-7. doi: 10.1515/HMBCI.2010.021. PubMed PMID: 25961194.
3: Baumann KH, Klusmeier E, Eggemann I, Reinartz S, Almeroth A, Kalder M, Wagner
U. Effects of celecoxib and ly117018 combination on human breast cancer cells in
vitro. Breast Cancer (Auckl). 2009 Apr 7;3:23-34. PubMed PMID: 21556247; PubMed Central PMCID: PMC3086307.
4: Yu J, Eto M, Kozaki K, Akishita M, Okabe T, Ouchi Y. Raloxifene analogue LY117018 suppresses oxidative stress-induced endothelial cell apoptosis through activation of ERK1/2 signaling pathway. Eur J Pharmacol. 2008 Jul 28;589(1-3):32-6. doi: 10.1016/j.ejphar.2008.04.052. Epub 2008 May 5. PubMed PMID: 18541231.
5: Nobuzane T, Tashiro S, Kudo Y. Morphologic effects of epithelial ion channels
on the mouse uterus: differences between raloxifene analog (LY117018) and estradiol treatments. Am J Obstet Gynecol. 2008 Oct;199(4):363.e1-6. doi: 10.1016/j.ajog.2008.03.047. Epub 2008 May 5. PubMed PMID: 18456231.
6: Levine L. Tamoxifen and the Rafoxifene analog LY117018: their effects on arachidonic acid release from cells in culture and on prostaglandin I2 production by rat liver cells. BMC Cancer. 2004 Aug 13;4:49. PubMed PMID: 15310397; PubMed Central PMCID: PMC514706.
7: Tulipano G, Bonfanti C, Poiesi C, Burattin A, Turazzi S, Barone G, Cozzi R, Bollati A, Valle D, Giustina A. Effects of the selective estrogen receptor modulator LY117018 on growth hormone secretion: In vitro studies. Metabolism. 2004 May;53(5):563-70. PubMed PMID: 15131758.
8: McMurray R, Islamov R, Murashov AK. Raloxifene analog LY117018 enhances the regeneration of sciatic nerve in ovariectomized female mice. Brain Res. 2003 Aug
1;980(1):140-5. PubMed PMID: 12865169.
9: Hernández G, Hernández-Jiménez JG, Guelmes P, Sánchez-Criado JE, Bellido C, Martínez-Morales JR, Prieto L, Marín F, Glidewell-Kenney C, López FJ, Alonso R. Effect of treatment with the selective oestrogen receptor modulator LY117018-HCl
on pituitary sensitivity to GnRH and subsequent ovulation. Reproduction. 2003 Apr;125(4):597-606. PubMed PMID: 12683930.
10: Hisamoto K, Ohmichi M, Kanda Y, Adachi K, Nishio Y, Hayakawa J, Mabuchi S, Takahashi K, Tasaka K, Miyamoto Y, Taniguchi N, Murata Y. Induction of endothelial nitric-oxide synthase phosphorylation by the raloxifene analog LY117018 is differentially mediated by Akt and extracellular signal-regulated protein kinase in vascular endothelial cells. J Biol Chem. 2001 Dec 14;276(50):47642-9. Epub 2001 Oct 10. PubMed PMID: 11595733.
11: Schafer JM, Lee ES, Dardes RC, Bentrem D, O'Regan RM, De Los Reyes A, Jordan
VC. Analysis of cross-resistance of the selective estrogen receptor modulators arzoxifene (LY353381) and LY117018 in tamoxifen-stimulated breast cancer xenografts. Clin Cancer Res. 2001 Aug;7(8):2505-12. PubMed PMID: 11489833.
12: Russell JC, McKendrick JD, Dubé PJ, Dolphin PJ, Radomski MW. Effects of LY117018 and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide. J Cardiovasc Pharmacol. 2001 Jan;37(1):119-28. PubMed PMID: 11152369.
13: Essmann M, Larsen B. Protective effect of the selective estrogen receptor modulator LY117018 on rat vaginal Candida albicans colonization. Gynecol Obstet Invest. 2000;49(1):57-61. PubMed PMID: 10629375.
14: Hodsman AB, Watson PH, Drost D, Holdsworth D, Thornton M, Hock J, Bryant H, Fraher LJ. Assessment of maintenance therapy with reduced doses of PTH(1-34) in combination with a raloxifene analogue (LY117018) following anabolic therapy in the ovariectomized rat. Bone. 1999 May;24(5):451-5. PubMed PMID: 10321904.
15: Hodsman AB, Drost D, Fraher LJ, Holdsworth D, Thornton M, Hock J, Bryant H, Watson PH. The addition of a raloxifene analog (LY117018) allows for reduced PTH(1-34) dosing during reversal of osteopenia in ovariectomized rats. J Bone Miner Res. 1999 May;14(5):675-9. PubMed PMID: 10320515.
16: Li X, Takahashi M, Kushida K, Inoue T. The preventive and interventional effects of raloxifene analog (LY117018 HCL) on osteopenia in ovariectomized rats. J Bone Miner Res. 1998 Jun;13(6):1005-10. PubMed PMID: 9626632.
17: Rahimian R, Laher I, Dube G, van Breemen C. Estrogen and selective estrogen receptor modulator LY117018 enhance release of nitric oxide in rat aorta. J Pharmacol Exp Ther. 1997 Oct;283(1):116-22. PubMed PMID: 9336315.
18: Picariello L, Fiorelli G, Benvenuti S, Brandi ML, Galli G, Malentacchi C, Montali E, Bigozzi U, Ficari F, Tonelli F. In vitro bioeffects of the antiestrogen LY117018 on desmoid tumor and colon cancer cells. Anticancer Res. 1997 May-Jun;17(3C):2099-104. PubMed PMID: 9216671.
19: Bowman AR, Sass DA, Marshall I, Ma YF, Liang H, Jee WS, Epstein S. Raloxifene analog (LY117018 HCL) ameliorates cyclosporin A-induced osteopenia in oophorectomized rats. J Bone Miner Res. 1996 Aug;11(8):1191-8. PubMed PMID: 8854256.
20: Kym PR, Anstead GM, Pinney KG, Wilson SR, Katzenellenbogen JA. Molecular structures, conformational analysis, and preferential modes of binding of 3-aroyl-2-arylbenzo[b]thiophene estrogen receptor ligands: LY117018 and aryl azide photoaffinity labeling analogs. J Med Chem. 1993 Nov 26;36(24):3910-22. PubMed PMID: 8254621.

Explore Compound Types